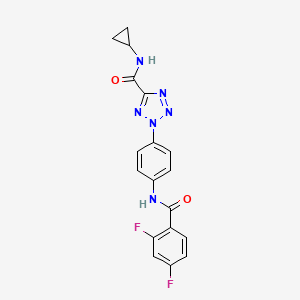

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan and thiophene are aromatic heterocyclic compounds, with furan containing an oxygen atom and thiophene containing a sulfur atom in a five-membered ring . Thiazepane is a seven-membered ring containing a nitrogen and a sulfur atom. The compound you mentioned seems to be a complex structure that includes these components.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. Furan, thiophene, and thiazepane all have planar ring structures, which could influence the overall structure of the compound .Chemical Reactions Analysis

Furan and thiophene undergo various reactions such as electrophilic substitution, similar to benzene . Thiazepanes also participate in a variety of chemical reactions, often involving the nitrogen and sulfur atoms in the ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Aza-Piancatelli Rearrangement: Furan-2-yl(phenyl)methanol derivatives have been shown to undergo smooth aza-Piancatelli rearrangement in the presence of catalysts like In(OTf)3, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology offers good yields, high selectivity, low catalyst loading, and faster reaction times (B. Reddy et al., 2012).

- Phosphomolybdic Acid Catalysis: A similar rearrangement with aryl amines in the presence of phosphomolybdic acid has been reported, showcasing the synthesis of trans-4,5-disubstituted cyclopentenone derivatives (B. Reddy et al., 2012).

Molecular Interactions and Solvatochromism

- Study of Molecular Interactions: Research on hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings has explored their solvatochromism and crystallochromism, contributing to the understanding of molecular interactions in various environments (Mohamed El-Sayed et al., 2003).

Protein Tyrosine Kinase Inhibitory Activity

- In Vitro Inhibitory Activity: A series of novel furan-2-yl(phenyl)methanone derivatives have been synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity, with several derivatives exhibiting promising activities. This research helps in understanding the structure-activity relationships of these compounds (Feilang Zheng et al., 2011).

Antiinflammatory and Antibacterial Agents

- Biological Evaluation: Microwave-assisted synthesis of novel pyrazoline derivatives incorporating the furan-2-yl motif has been conducted, revealing compounds with potent antiinflammatory and antibacterial activities. This study underlines the potential of such compounds in medicinal chemistry (P. Ravula et al., 2016).

VSMC Proliferation Inhibition

- Vascular Smooth Muscle Cells (VSMC) Proliferation Inhibition: The synthesis and evaluation of furan-2-yl(phenyl)methanone derivatives have demonstrated their potential inhibitory activities against VSMC proliferation, indicating their possible application in treating cardiovascular diseases (Li Qing-shan, 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(13-4-2-9-18-13)15-6-5-12(19-10-7-15)11-3-1-8-17-11/h1-4,8-9,12H,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHJDSTZPOALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)

![4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde](/img/structure/B2429002.png)

![2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2429003.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide](/img/structure/B2429015.png)